(3-((Methylamino)methyl)phenyl)boronic acid
Overview
Description
(3-((Methylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a methylamino group and a boronic acid group
Mechanism of Action
Target of Action
The primary target of 3-Methylaminomethyl-phenylboronic acid is Matrix metalloproteinase-1 (MMP-1) . MMP-1, also known as interstitial collagenase or fibroblast collagenase, is a successful target for lung cancer . It cleaves collagens of types VII and X, and in the case of HIV infection, interacts and cleaves the secreted viral Tat protein, leading to a decrease in neuronal Tat’s mediated neurotoxicity .
Mode of Action
For instance, they can form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in the function of these targets .
Biochemical Pathways
For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, including 3-methylaminomethyl-phenylboronic acid, are only marginally stable in water and can undergo hydrolysis . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Given its target, mmp-1, it’s plausible that the compound could have effects on collagen degradation and potentially influence processes such as tissue remodeling and cancer progression .
Action Environment
The action of 3-Methylaminomethyl-phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Additionally, the presence of other substances, such as proteins or enzymes, could potentially affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Methylamino)methyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-bromomethylphenylboronic acid
Reagent: Methylamine
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((Methylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides. The reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates
Reduction: Borane derivatives
Substitution: Substituted phenylboronic acid derivatives
Scientific Research Applications
(3-((Methylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules. It is also employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, such as polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methylamino group, making it less versatile in certain reactions.
(4-(Methylamino)methyl)phenylboronic acid: Similar structure but with the methylamino group in the para position, which can affect its reactivity
Properties
IUPAC Name |
[3-(methylaminomethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGVRVGSIBKWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676289 | |
Record name | {3-[(Methylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146614-39-2 | |
Record name | {3-[(Methylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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